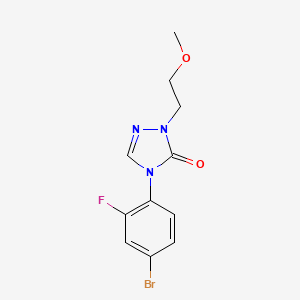
4-(4-bromo-2-fluorophenyl)-1-(2-methoxyethyl)-1H-1,2,4-triazol-5(4H)-one
説明
4-(4-bromo-2-fluorophenyl)-1-(2-methoxyethyl)-1H-1,2,4-triazol-5(4H)-one is a useful research compound. Its molecular formula is C11H11BrFN3O2 and its molecular weight is 316.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 4-(4-bromo-2-fluorophenyl)-1-(2-methoxyethyl)-1H-1,2,4-triazol-5(4H)-one is a member of the 1,2,4-triazole class, known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a complex structure characterized by:
- A triazolone core , which is central to its biological activity.
- A bromo and fluoro substituent on the phenyl ring, which may influence its interaction with biological targets.
- An alkoxyethyl side chain that can enhance lipophilicity and potentially improve bioavailability.
Antimicrobial Properties
Research indicates that derivatives of 1,2,4-triazoles exhibit significant antimicrobial activity. For instance:
- Antifungal Activity : Triazole compounds are recognized for their effectiveness against various fungal pathogens. Studies have shown that modifications in the triazole structure can enhance antifungal potency against resistant strains .
- Antibacterial Activity : The compound has been evaluated against a range of bacterial strains. The structure-activity relationship (SAR) analyses suggest that the presence of halogens (like bromine and fluorine) can increase antibacterial efficacy .
Anticancer Activity
Triazole derivatives have also been investigated for their anticancer properties. The mechanism often involves:
- Inhibition of specific enzymes related to cancer cell proliferation.
- Induction of apoptosis in malignant cells. For example, certain triazole compounds have shown activity against breast cancer cell lines by modulating key signaling pathways .
Anti-inflammatory Effects
Initial studies suggest that this compound may inhibit cyclooxygenase enzymes (COX), particularly COX-1, thereby reducing inflammation . This property positions it as a potential candidate for developing new anti-inflammatory drugs.
The biological activities of this compound are primarily attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The triazole ring can form hydrogen bonds with active site residues in target enzymes.
- Receptor Modulation : The compound may bind to specific receptors involved in cellular signaling pathways, altering their activity and leading to therapeutic effects.
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is beneficial to compare it with other triazole derivatives:
| Compound Name | Structure | Biological Activity | Notes |
|---|---|---|---|
| 4-Bromo-2-fluoroaniline | Structure | Antimicrobial | Used as a precursor for synthesis |
| Myclobutanil | Structure | Antifungal | Widely used fungicide |
| 5-(2-bromo-4-fluorophenyl)-triazoles | N/A | Anti-inflammatory | Shows promise in COX inhibition studies |
Case Studies
Several studies have documented the biological activities of triazole derivatives similar to our compound:
- Antifungal Efficacy : A study demonstrated that specific triazole derivatives exhibited minimum inhibitory concentrations (MIC) lower than traditional antifungals against resistant strains .
- Anticancer Research : A series of experiments showed that modified triazoles could significantly reduce tumor growth in vivo models by inducing apoptosis through caspase activation .
- Anti-inflammatory Studies : Research highlighted the selective inhibition of COX enzymes by certain triazole compounds, leading to reduced inflammatory markers in animal models .
特性
IUPAC Name |
4-(4-bromo-2-fluorophenyl)-2-(2-methoxyethyl)-1,2,4-triazol-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrFN3O2/c1-18-5-4-16-11(17)15(7-14-16)10-3-2-8(12)6-9(10)13/h2-3,6-7H,4-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GILTWDZZQRBRSE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C(=O)N(C=N1)C2=C(C=C(C=C2)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrFN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















